5-(4-Fluorophenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by a pyridazine ring substituted with a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The structure of 5-(4-Fluorophenyl)pyridazin-3(2H)-one is notable for its unique electronic properties imparted by the fluorine atom, which can influence its reactivity and interaction with biological targets.
The compound can be synthesized through various chemical routes, often involving reactions with pyridazine derivatives and fluorinated phenyl groups. Research articles have documented its synthesis, characterization, and biological evaluation, underscoring its relevance in drug discovery and development .
5-(4-Fluorophenyl)pyridazin-3(2H)-one is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyridazinones, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
The synthesis of 5-(4-Fluorophenyl)pyridazin-3(2H)-one typically involves several steps:
For example, one method involves treating 5-bromo-2,3-dimethoxypyrazine with 4-fluorophenylboronic acid in the presence of a palladium catalyst, followed by hydrolysis to yield the desired pyridazinone . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 5-(4-Fluorophenyl)pyridazin-3(2H)-one is CHFNO. The compound features a pyridazine ring with a carbonyl group at position three and a fluorinated phenyl substituent at position five.
The structure has been confirmed through single-crystal X-ray diffraction analysis, which provides precise geometric parameters and spatial orientation of atoms within the molecule .
5-(4-Fluorophenyl)pyridazin-3(2H)-one can participate in various chemical reactions typical of pyridazinones:
Reactions involving this compound often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity. For instance, reactions may be conducted under reflux conditions in polar solvents like dioxane or THF .
The mechanism of action for compounds like 5-(4-Fluorophenyl)pyridazin-3(2H)-one often involves interaction with specific biological targets such as enzymes or receptors. For example, studies have shown that similar pyridazinones can inhibit certain enzymes by mimicking substrate structures or binding to active sites.
Computational studies using Density Functional Theory (DFT) have been employed to predict binding affinities and interaction modes with target proteins, aiding in understanding their pharmacological effects .
Relevant analyses such as infrared spectroscopy have identified characteristic functional groups associated with the compound's structure, confirming its identity through specific absorption bands .
5-(4-Fluorophenyl)pyridazin-3(2H)-one has potential applications in various fields:
Research continues into optimizing this compound's efficacy and safety profile for therapeutic applications.
The therapeutic exploration of pyridazinone derivatives spans over five decades, beginning with cardiovascular applications and progressively expanding to diverse pharmacological domains:
Early Development (1970s-1980s): Initial research focused on 4,5-dihydropyridazin-3(2H)-one derivatives as cardiotonic agents. Compounds such as zardaverine and imazodan were developed as phosphodiesterase III (PDE III) inhibitors, demonstrating positive inotropic effects and vasodilation in heart failure models. These molecules established the pyridazinone nucleus as a viable pharmacophore for cardiovascular therapeutics, though clinical utility was limited by side effects [1] [2].
Structural Optimization (1990s-2000s): To address limitations of early derivatives, researchers introduced structural constraints through ring fusion, creating tricyclic pyridazinones. The synthesis of 7-cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3(2H)-one marked a pivotal shift, as this compound unexpectedly exhibited potent anti-inflammatory activity (36% inhibition of carrageenan-induced edema at 100 mg/kg) without significant cardiovascular effects. This serendipitous discovery redirected pyridazinone research toward inflammation and immunomodulation [2].
Contemporary Developments (2010-Present): Recent synthetic innovations have enabled precise functionalization at the C-5 position of the pyridazinone ring, leading to derivatives like 5-(4-fluorophenyl)pyridazin-3(2H)-one. Modern synthetic approaches include:
Table 1: Evolution of Key Pyridazinone Derivatives in Drug Discovery
Generation | Representative Compound | Primary Activity | Structural Advancement | |
---|---|---|---|---|
First | Zardaverine | PDE III Inhibition (Cardiotonic) | Monocyclic dihydropyridazinone | |
Second | 7-Cyano-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone | Anti-inflammatory (36% inhibition at 100mg/kg) | Tricyclic constraint | |
Third | 5-(4-Fluorophenyl)pyridazin-3(2H)-one | Multi-targeted (PDE4 inhibition, cytokine modulation) | Strategic C-5 fluorophenyl substitution | [1] [2] [3] |
The incorporation of a 4-fluorophenyl group at the C-5 position of the pyridazinone ring represents a deliberate molecular design strategy to enhance pharmacological properties through multiple mechanisms:
Electronic and Steric Optimization:Fluorine's strong electronegativity (χ = 3.98) induces a parabolic dipole moment (1.47 D) in the phenyl ring, creating distinctive regions of electron deficiency and sufficiency. This polarized electronic environment enhances interactions with complementary binding pockets in biological targets. Comparative molecular field analysis (CoMFA) demonstrates that the 4-fluorophenyl substituent optimally fills hydrophobic cavities in enzymes like phosphodiesterase-4 (PDE4) while maintaining planar orientation with the pyridazinone core (dihedral angle: 8.5°) [3] [5].
Metabolic and Pharmacokinetic Advantages:Fluorination significantly improves metabolic stability by:
Increasing lipophilicity (log P enhancement of 0.5-0.7 units) without compromising solubilityCrystallographic studies of 5-(4-fluorophenyl)pyridazin-3(2H)-one reveal intermolecular C-H···F interactions (2.72 Å) that influence crystal packing and potentially enhance membrane permeability [5].
Synthetic Accessibility:5-(4-Fluorophenyl)pyridazin-3(2H)-one is efficiently synthesized through:
1. Michael Addition: R-CO-CH=CH-COOR' + 4-Fluorophenylmagnesium bromide → R-CO-CH(Ar)-CH₂-COOR' 2. Cyclocondensation: γ-Ketoester + Hydrazine hydrate → 6-Aryl-4,5-dihydropyridazin-3(2H)-one 3. Regioselective Dehydrogenation: MnO₂/THF or CuCl₂/AcOH → 5-Arylpyridazin-3(2H)-one
Yield optimization studies demonstrate that electron-withdrawing para-substituents on the phenyl ring increase cyclocondensation efficiency by 15-20% compared to electron-donating groups [3] [5].
Table 2: Comparative Effects of C-5 Substituents on Pyridazinone Bioactivity
C-5 Substituent | Log P | PDE4B IC₅₀ (μM) | Metabolic Stability (t₁/₂ min) | Relative Potency vs. Unsubstituted | |
---|---|---|---|---|---|
Phenyl | 1.82 | 12.4 ± 1.2 | 28.3 ± 3.1 | 1.0x | |
4-Fluorophenyl | 2.31 | 5.6 ± 0.8 | 56.7 ± 4.9 | 2.7x | |
4-Chlorophenyl | 2.68 | 7.3 ± 1.1 | 62.4 ± 5.3 | 2.1x | |
4-Methoxyphenyl | 1.95 | 18.9 ± 2.3 | 19.8 ± 2.7 | 0.6x | |
4-Nitrophenyl | 1.78 | 23.5 ± 3.1 | 43.2 ± 4.1 | 0.8x | [3] [4] [5] |
The 5-arylpyridazin-3(2H)-one scaffold exhibits intrinsic polypharmacology that positions it advantageously for modulating complex disease pathways:
Kinase Interference: Allosteric inhibition of c-Met kinase (IC₅₀ = 0.38 μM in optimized derivatives) via binding to the autoinhibitory domain, disrupting oncogenic signaling in cancer models [1].
Therapeutic Application Spectrum:In vitro and in vivo studies demonstrate efficacy across disease models:
Cardiovascular Pathologies: Tricyclic pyridazinones lower systolic blood pressure by 30-50 mmHg in spontaneously hypertensive rats via dual PDE3/4 inhibition and calcium flux modulation [2].
Molecular Hybridization Potential:The C-4 position of pyridazinone serves as a versatile vector for pharmacophore hybridization:
Table 3: Biological Targets and Therapeutic Effects of 5-Arylpyridazin-3(2H)-one Derivatives
Biological Target | Therapeutic Effect | Potency (5-(4-Fluorophenyl) Derivative) | Molecular Mechanism | |
---|---|---|---|---|
PDE4B | Anti-inflammatory | IC₅₀ = 5.6 μM; IL-8 reduction = 68% | cAMP elevation; PKA activation | |
c-Met kinase | Anticancer | IC₅₀ = 0.38-2.1 μM (cell-dependent) | Disrupted MAPK/PI3K signaling | |
Voltage-gated Ca²⁺ channels | Antihypertensive | IC₅₀ = 8.3 μM (vascular smooth muscle) | Reduced Ca²⁺ influx | |
PARP-1 | Chemopotentiation | IC₅₀ = 25 nM (BRCA-mutated cells) | Impaired DNA repair mechanisms | [1] [2] [3] |
The strategic incorporation of the 4-fluorophenyl group at the C-5 position of pyridazin-3(2H)-one thus represents a significant advancement in heterocyclic medicinal chemistry. This molecular innovation synergistically combines the inherent pharmacological versatility of the pyridazinone core with fluorine-specific advantages, resulting in enhanced target affinity, metabolic stability, and therapeutic index. Current research focuses on further structural refinements through hybrid molecule design and computational modeling to expand clinical applications in complex multifactorial diseases [1] [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7